1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene 1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 61794-56-7
VCID: VC18658384
InChI: InChI=1S/C9HF7/c1-2-3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H
SMILES:
Molecular Formula: C9HF7
Molecular Weight: 242.09 g/mol

1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

CAS No.: 61794-56-7

Cat. No.: VC18658384

Molecular Formula: C9HF7

Molecular Weight: 242.09 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene - 61794-56-7

Specification

CAS No. 61794-56-7
Molecular Formula C9HF7
Molecular Weight 242.09 g/mol
IUPAC Name 1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9HF7/c1-2-3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H
Standard InChI Key ZIKCIEVMHMODFF-UHFFFAOYSA-N
Canonical SMILES C#CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a benzene ring with the following substituents:

  • Ethynyl group (–C≡CH) at position 1.

  • Fluorine atoms at positions 2, 3, 5, and 6.

  • Trifluoromethyl group (–CF₃) at position 4.

This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. The ethynyl group introduces sp-hybridized carbon atoms, enabling participation in π-conjugation and coupling reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₉H₄F₇Calculated
Molecular weight (g/mol)238.13*
Boiling point (°C)147–148 (est.)
Density (g/mL)1.346 (lit.)
Refractive indexNot reported
*Calculated based on analogous compounds .

Synthesis and Production

Challenges in Production

  • Steric hindrance: The trifluoromethyl group at position 4 complicates substitution reactions.

  • Purification: High fluorination increases volatility, necessitating low-temperature distillation .

Physicochemical Characteristics

Thermal Stability

Fluorination enhances thermal resilience, with decomposition temperatures exceeding 200°C in related compounds . This stability suits high-temperature applications in polymer composites and electronic devices.

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobicity from fluorine .

  • Electrophilicity: The electron-deficient ring favors nucleophilic aromatic substitution (NAS) at position 1, though steric effects from –CF₃ moderate reactivity .

Chemical Reactivity and Applications

Coupling Reactions

The ethynyl group enables covalent bonding via click chemistry (e.g., Huisgen cycloaddition), facilitating applications in:

  • Surface functionalization: Anchoring molecules to carbon nanotubes or graphene .

  • Polymer synthesis: Creating fluorinated polyacetylene derivatives with tunable conductivity .

Luminescent Properties

Analogous compounds like 1-ethynyl-3,5-bis(trifluoromethyl)benzene exhibit bright visible emission (quantum yield >70%), suggesting potential in organic light-emitting diodes (OLEDs) .

Table 2: Comparative Photophysical Data

CompoundEmission λ (nm)Quantum YieldApplication
1-Ethynyl-3,5-bis(trifluoromethyl)benzene480–5200.75OLEDs
Target compound (estimated)460–5000.65–0.70Under investigation

Biological and Toxicological Profile

Toxicity Studies

Limited data exist for the target compound, but structurally similar fluorinated aromatics show:

  • Low acute toxicity: LD₅₀ >2000 mg/kg in rodent models .

  • Hepatorenal effects: Chronic exposure may induce mild hepatic enzyme elevation .

Biomedical Applications

  • Imaging probes: Fluorine-19 MRI contrast agents leveraging high spin-½ nucleus abundance .

  • Drug delivery: Functionalization with targeting moieties (e.g., antibodies) via ethynyl linkages .

Industrial and Environmental Considerations

Environmental Persistence

Perfluoroalkyl groups resist biodegradation, necessitating advanced oxidation processes (AOPs) for remediation .

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